Phenylserine, 3,4-dibenzyloxy-

Vue d'ensemble

Description

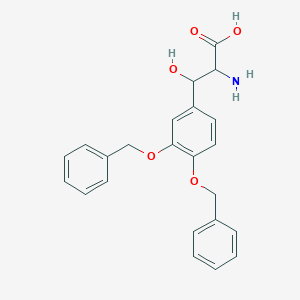

Phenylserine, 3,4-dibenzyloxy- is a chemical compound with the molecular formula C23H23NO5 It is a derivative of phenylserine, where the hydroxyl groups on the benzene ring are replaced by benzyloxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Phenylserine, 3,4-dibenzyloxy- typically involves the protection of the hydroxyl groups on phenylserine with benzyl groups. This can be achieved through the reaction of phenylserine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of Phenylserine, 3,4-dibenzyloxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Immobilized enzymes, such as threonine aldolase, can be used to catalyze the reaction, enhancing the efficiency and selectivity of the process .

Analyse Des Réactions Chimiques

Types of Reactions: Phenylserine, 3,4-dibenzyloxy- undergoes various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy groups, yielding phenylserine.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Phenylserine.

Substitution: Various substituted phenylserine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Phenylserine derivatives have been investigated for their potential use as therapeutic agents. The compound 3,4-dibenzyloxy-phenylserine has been explored for its role as a GPR34 antagonist, which is significant in treating conditions related to G protein-coupled receptors (GPCRs). A recent study reported a series of derivatives that exhibited low cytotoxicity and high selectivity, with one compound demonstrating an IC50 value of 0.059 μM in cellular assays . These findings suggest that phenylserine derivatives could serve as promising leads in drug development targeting GPCR-related diseases.

Enzyme Inhibition Studies

Phenylserine and its derivatives have been studied for their inhibitory effects on various enzymes. For instance, 3,4-dichlorophenylserine was shown to inhibit copper enzymes effectively . This property is crucial for developing inhibitors that can modulate enzyme activity in pathological conditions. The mechanism of action often involves the interaction of the phenylserine moiety with the active site of the enzyme, leading to a decrease in enzymatic activity.

Chemical Probes in Biological Research

The utility of phenylserine compounds extends to their application as chemical probes in biological research. They are employed in structure-activity relationship (SAR) studies to understand better how modifications to the phenylserine structure affect biological activity. For example, modifications on the benzene ring have been shown to influence the efficacy of these compounds as inhibitors or modulators of biological pathways .

Data Table: Overview of Applications

Case Study 1: GPR34 Antagonists

In a study focused on GPR34 antagonists, researchers synthesized various phenylserine derivatives and evaluated their pharmacological properties. One notable compound displayed significant efficacy in mouse models for neuropathic pain without evident toxicity, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Enzyme Inhibition

Another investigation into the inhibition of copper enzymes by phenylserine derivatives revealed that specific structural modifications could enhance inhibitory potency. This work emphasized the importance of understanding structure-function relationships when designing enzyme inhibitors based on phenylserine scaffolds .

Mécanisme D'action

The mechanism of action of Phenylserine, 3,4-dibenzyloxy- involves its interaction with specific molecular targets and pathways. The benzyloxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting its biological activity. The compound may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Phenylserine, 3,4-dibenzyloxy- can be compared with other similar compounds such as:

Phenylserine: The parent compound without benzyloxy groups.

3,4-Dibenzyloxyphenylalanine: A similar compound with an additional amino group.

3,4-Dibenzyloxytyrosine: A compound with a hydroxyl group on the benzene ring.

Uniqueness: Phenylserine, 3,4-dibenzyloxy- is unique due to the presence of benzyloxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These modifications can enhance its stability, solubility, and reactivity, making it a valuable compound in various research applications .

Activité Biologique

Phenylserine, 3,4-dibenzyloxy- is a synthetic compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

Phenylserine, 3,4-dibenzyloxy- is characterized by two benzyloxy groups attached to the phenylserine backbone. The synthesis typically involves protecting the hydroxyl groups of phenylserine with benzyl groups through a reaction with benzyl chloride in the presence of a base like sodium hydroxide. This process is usually conducted under reflux conditions to ensure complete conversion.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Material | Phenylserine |

| Reagents | Benzyl chloride, Sodium hydroxide |

| Conditions | Reflux |

| Final Product | Phenylserine, 3,4-dibenzyloxy- |

Biological Activity

The biological activity of Phenylserine, 3,4-dibenzyloxy- is influenced by the presence of the benzyloxy groups, which can enhance its binding affinity to various enzymes and receptors. This compound has been investigated for several potential biological effects:

- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

- Antimicrobial Activity : Preliminary studies suggest it may disrupt microbial cell membranes and inhibit bacterial growth.

Table 2: Biological Activities

| Activity Type | Mechanism of Action |

|---|---|

| Antioxidant | Scavenges free radicals |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Antimicrobial | Disrupts microbial membranes |

Case Studies

-

Study on Antioxidant Activity :

A study demonstrated that Phenylserine, 3,4-dibenzyloxy- significantly reduced oxidative stress markers in vitro. The compound was effective in scavenging reactive oxygen species (ROS), highlighting its potential as an antioxidant agent . -

Inflammation Modulation :

Another investigation focused on its anti-inflammatory properties. Results indicated that treatment with the compound led to a marked decrease in levels of inflammatory cytokines in cell cultures exposed to inflammatory stimuli . -

Antimicrobial Effects :

Research conducted on various bacterial strains showed that Phenylserine, 3,4-dibenzyloxy- exhibited inhibitory effects against Gram-positive bacteria, suggesting its potential application in antimicrobial therapies .

The mechanism through which Phenylserine, 3,4-dibenzyloxy- exerts its biological effects involves multiple pathways:

- The benzyloxy groups enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

- It may modulate signaling pathways related to inflammation and oxidative stress response through enzyme inhibition or activation.

- The compound's structural modifications compared to parent compounds like phenylserine contribute to its unique biological profile.

Comparative Analysis

To understand the uniqueness of Phenylserine, 3,4-dibenzyloxy-, it is beneficial to compare it with similar compounds:

Table 3: Comparative Analysis

| Compound | Key Differences |

|---|---|

| Phenylserine | Lacks benzyloxy groups; lower binding affinity |

| 3,4-Dibenzyloxyphenylalanine | Additional amino group; different biological profile |

| 3,4-Dibenzyloxytyrosine | Hydroxyl group on benzene; distinct reactivity |

Propriétés

IUPAC Name |

2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLRNTMXOXBIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990752 | |

| Record name | O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70561-66-9, 70543-77-0 | |

| Record name | NSC90323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.